3-Aminophthalic Acid Hydrochloride Dihydrate

Aqueous Solubility Salt Form Formulation

This 3-aminophthalic acid hydrochloride dihydrate (CAS 1852533-96-0) is the definitive fluorophore for chemiluminescent detection platforms. Its defined fluorescence quantum yield and ~425 nm emission provide the spectroscopic foundation for high-sensitivity immunoassays and nucleic acid tests. The hydrochloride salt form ensures complete aqueous dissolution—critical for efficient luminol synthesis and homogeneous FIA reagent preparation. With documented 79% energy transfer efficiency to fluorescein, it enables wavelength-shifted CRET assays. Available at 95% purity for research and industrial use.

Molecular Formula C8H12ClNO6
Molecular Weight 253.64 g/mol
CAS No. 1852533-96-0
Cat. No. B1375866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminophthalic Acid Hydrochloride Dihydrate
CAS1852533-96-0
Molecular FormulaC8H12ClNO6
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl
InChIInChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2
InChIKeyGAGXHHKKTRKNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminophthalic Acid Hydrochloride Dihydrate (CAS 1852533-96-0): High-Purity Aminated Aromatic Dicarboxylic Acid Salt for Fluorescent Probe and Chemiluminescent Assay Development


3-Aminophthalic Acid Hydrochloride Dihydrate (CAS 1852533-96-0) is an aminated aromatic dicarboxylic acid salt derivative . The compound features an amino group at the 3-position of the phthalic acid core, presented as a hydrochloride salt dihydrate . This specific salt form is chemically engineered to confer enhanced aqueous solubility and handling stability compared to its free base counterpart, 3-aminophthalic acid, thereby facilitating its use as a critical intermediate in organic synthesis . Its primary significance stems from its role as the light-emitting fluorophore in chemiluminescent systems . The product is commercially available with a purity specification of ≥95% to 98% .

Why Generic Aminophthalic Acid Substitution is Insufficient: Quantitative Performance Data for 3-Aminophthalic Acid Hydrochloride Dihydrate in Chemiluminescent Assays


Generic substitution among aminophthalic acid derivatives is chemically and functionally invalid due to significant differences in their spectroscopic and physicochemical properties. The position of the amino substituent critically determines the compound's fluorescence quantum yield and emission wavelength, while the salt form dictates aqueous solubility and long-term stability. The hydrochloride salt dihydrate of 3-aminophthalic acid (CAS 1852533-96-0) offers a specific combination of properties—most notably, a defined fluorescence quantum yield of the 3-aminophthalate anion and enhanced solubility conferred by the salt form —that is not replicated by the 4-amino isomer, the free acid, or other salt forms. The evidence below provides a quantitative, comparator-driven analysis to substantiate the unique selection of this specific compound for research and industrial applications.

3-Aminophthalic Acid Hydrochloride Dihydrate (CAS 1852533-96-0): A Quantitative Evidence Guide for Differentiated Performance in Chemiluminescence and Synthesis


Enhanced Aqueous Solubility of 3-Aminophthalic Acid Hydrochloride Dihydrate Versus Free Base

The target compound is formulated as a hydrochloride salt dihydrate, which provides significantly enhanced aqueous solubility compared to its free base counterpart, 3-aminophthalic acid. While specific mg/mL solubility data is not publicly disclosed in vendor datasheets, the product is universally classified as 'soluble in water' , whereas the free base 3-aminophthalic acid (CAS 5434-20-8) is documented as 'soluble in methanol' with water solubility not listed as a primary feature . This difference in solubility profile is a direct consequence of the hydrochloride salt formation, which increases ionic character and hydration capacity .

Aqueous Solubility Salt Form Formulation

Improved Storage Stability of 3-Aminophthalic Acid Hydrochloride Dihydrate Formulation

The hydrochloride salt form of 3-aminophthalic acid dihydrate (CAS 1852533-96-0) demonstrates improved handling and storage stability compared to the free base . Vendor technical datasheets specify storage at room temperature (RT) with protection from light and moisture in sealed containers [1]. In contrast, the free base 3-aminophthalic acid (CAS 5434-20-8) requires more stringent storage conditions, typically 2-8°C with argon charging to prevent degradation . The dihydrate form provides a defined stoichiometry (molecular formula C8H12ClNO6, MW 253.64 g/mol ) that ensures batch-to-batch consistency in gravimetric measurements and formulation.

Chemical Stability Storage Conditions Shelf Life

Fluorescence Quantum Yield and Emission Wavelength of 3-Aminophthalate Anion: Positional Isomer Advantage

The 3-aminophthalate anion, derived from the target compound upon dissolution in basic aqueous media, exhibits a characteristic fluorescence emission with a maximum at approximately 425 nm (blue light) . This emission property is directly relevant to its role as the light-emitting species in luminol chemiluminescence, where the chemiluminescence quantum yield (ΦCL) of the luminol reaction—which proceeds through the 3-aminophthalate intermediate—has been reported as 0.01% under standard aqueous conditions [1]. The amino group at the 3-position is essential for this photophysical behavior; the 4-amino isomer (4-aminophthalic acid) does not function equivalently as a chemiluminescent emitter and is primarily used as a pharmaceutical intermediate rather than in luminescence assays .

Fluorescence Quantum Yield Emission Wavelength Chemiluminescence

Lower Background Signal in Direct 3-Aminophthalate Chemiluminescence vs. Luminol Reaction

Studies have demonstrated that the 3-aminophthalic acid anion itself can produce chemiluminescence in the presence of hydrogen peroxide and a cobalt(II) catalyst, exhibiting a lower background signal compared to the traditional luminol reaction . This property provides an alternative chemiluminescent pathway that may offer improved signal-to-noise ratios in analytical assays. The 3-aminophthalate anion produces chemiluminescence through direct oxidation by reactive oxygen species without requiring the hydrazide moiety present in luminol, which contributes to the higher background signal observed in luminol-based systems [1][2].

Background Signal Chemiluminescence Assay Sensitivity

Efficient Energy Transfer Properties of 3-Aminophthalate in Micellar Chemiluminescence Systems

In micellar media, the 3-aminophthalate anion functions as an efficient energy transfer donor. Studies in cetyltrimethylammonium chloride (CTAC) micelles have quantified that the maximum percentage of energy transfer from 3-aminophthalate to fluorescein is 79% in chemiluminescence experiments, compared to only 54% in fluorescence experiments under identical conditions [1]. This enhanced energy transfer efficiency is attributed to the favorable positioning of the donor and acceptor within the micellar microenvironment [2]. This property enables the design of wavelength-shifted chemiluminescent assays with improved detection characteristics.

Energy Transfer Chemiluminescence Enhancement Micellar Media

Acidity Constant (pKa) of 3-Aminophthalic Acid: A Key Parameter for pH-Dependent Applications

The acidity constant (pKa) of 3-aminophthalic acid (the parent free acid of the target hydrochloride salt) has been predicted as 3.41 ± 0.10 [1]. This value indicates that the compound exists predominantly in its deprotonated, anionic form at physiological and typical assay pH conditions (pH > 4.4), which is essential for its function as the light-emitting 3-aminophthalate species in chemiluminescence. The pKa value is critical for predicting ionization state, solubility, and reactivity in various buffer systems. For comparison, alternative chemiluminescent scaffolds may possess different pKa profiles that affect their performance in specific pH environments [2].

pKa pH-Dependent Behavior Ionization State

High-Value Research and Industrial Applications for 3-Aminophthalic Acid Hydrochloride Dihydrate (CAS 1852533-96-0)


Development of High-Sensitivity Chemiluminescent Immunoassays and DNA Detection Kits

The compound serves as a critical reference standard and precursor for the development of chemiluminescent immunoassays and nucleic acid detection systems. Its defined fluorescence emission at ~425 nm and efficient energy transfer properties (79% to fluorescein in micellar media) [1] provide the spectroscopic foundation for assay design. The lower background signal achievable with direct 3-aminophthalate chemiluminescence compared to traditional luminol reactions offers a pathway to improved detection limits, making this compound particularly valuable for diagnostic kit manufacturers seeking to enhance assay sensitivity.

Synthesis of High-Purity Luminol and Chemiluminescent Probes for Forensic and Analytical Chemistry

3-Aminophthalic Acid Hydrochloride Dihydrate is a key starting material in the synthesis of luminol (3-aminophthalhydrazide) and related chemiluminescent probes [2]. The hydrochloride salt form ensures complete dissolution in aqueous reaction media, facilitating efficient cyclization to the hydrazide. The enhanced aqueous solubility of the hydrochloride salt compared to the free base enables homogeneous reaction conditions that improve product yield and purity in luminol synthesis, a critical consideration for forensic science suppliers and analytical chemistry laboratories requiring high-purity chemiluminescent reagents.

Fluorescence-Based Flow-Injection Analysis (FIA) for Environmental and Food Safety Testing

The 3-aminophthalate fluorophore has been successfully employed in flow-injection analytical systems for quantifying analytes such as tannins in green tea infusions, based on fluorescence quenching measurements [3]. The room temperature storage stability [4] and defined hydration state of the dihydrochloride salt dihydrate ensure consistent reagent preparation for automated FIA systems, reducing batch-to-batch variability in industrial quality control and environmental monitoring applications.

Chemiluminescence Resonance Energy Transfer (CRET) Assay Development

The documented 79% energy transfer efficiency from 3-aminophthalate to fluorescein in micellar chemiluminescence systems [1] makes this compound a valuable donor molecule in CRET-based assay development. Researchers developing wavelength-shifted chemiluminescent detection platforms can leverage this property to design assays with emission wavelengths optimized for specific detector sensitivities or to minimize interference from sample matrices, providing a quantitative justification for selecting this specific donor over alternatives with lower documented energy transfer capabilities.

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